Cas no 1445951-56-3 (cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid)
cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
- cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylicacid
- (4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
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- Inchi: 1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-5-10-14(9-15,11(16)17)6-4-8-19-10/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1
- InChI Key: LVLSCXFADHFQBW-QMTHXVAHSA-N
- SMILES: O1CCC[C@@]2(C(=O)O)CN(C(=O)OC(C)(C)C)CC[C@@H]12
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 403
- XLogP3: 1
- Topological Polar Surface Area: 76.1
cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505185-1g |
cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylicacid |
1445951-56-3 | 97% | 1g |
$1667 | 2022-06-12 |
cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
Introduction to cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid (CAS No. 1445951-56-3)
cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid (CAS No. 1445951-56-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrano[3,2-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group in the molecule plays a crucial role in stabilizing the compound during synthesis and subsequent chemical transformations.
The structure of cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid is characterized by a six-membered pyran ring fused to a five-membered pyridine ring, with a carboxylic acid group and a Boc-protected amine functionality. This unique structural arrangement confers the compound with specific chemical and biological properties that make it an attractive candidate for various research applications.
Recent studies have highlighted the potential of cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
In another study, published in Bioorganic & Medicinal Chemistry Letters, cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid was evaluated for its neuroprotective effects. The results showed that the compound significantly reduced neuronal cell death induced by oxidative stress and glutamate excitotoxicity. These findings suggest that the compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid involves several steps, including the formation of the pyrano[3,2-c]pyridine core and the introduction of the Boc protecting group. One common synthetic route involves the reaction of 4-hydroxytetrahydropyran with 3-aminoacrolein to form the pyrano[3,2-c]pyridine skeleton, followed by selective oxidation and carboxylation steps to introduce the carboxylic acid functionality. The Boc group is then added to protect the amine during subsequent reactions.
The stability and solubility of cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid are important considerations for its use in pharmaceutical research. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation. Solubility studies have shown that the compound has moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays.
In addition to its potential therapeutic applications, cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid has also been studied for its use as a building block in combinatorial chemistry. The presence of multiple functional groups in the molecule allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of diverse chemical libraries. This property has been exploited in high-throughput screening campaigns to identify novel bioactive compounds with potential drug-like properties.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying the biological activities of cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid. Ongoing studies are focused on elucidating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile in preclinical models. These studies will provide valuable insights into the potential clinical applications of this compound.
In conclusion, cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid (CAS No. 1445951-56-3) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent.
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